molecular formula C10H17BrO B14655806 2-(4-Bromobutyl)cyclohexan-1-one CAS No. 51953-08-3

2-(4-Bromobutyl)cyclohexan-1-one

Cat. No.: B14655806
CAS No.: 51953-08-3
M. Wt: 233.14 g/mol
InChI Key: LLVMHHAPYKJCCE-UHFFFAOYSA-N
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Description

2-(4-Bromobutyl)cyclohexan-1-one is an organic compound that belongs to the class of substituted cyclohexanes It features a cyclohexane ring substituted with a 4-bromobutyl group and a ketone functional group at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobutyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 1,4-dibromobutane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyclohexanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobutyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSR) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols, or other substituted derivatives.

Scientific Research Applications

2-(4-Bromobutyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromobutyl)cyclohexan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo oxidation or reduction. These reactions can modulate the compound’s biological activity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone without the bromobutyl substitution.

    4-Bromobutylbenzene: A similar compound with a benzene ring instead of a cyclohexane ring.

    2-(4-Chlorobutyl)cyclohexan-1-one: A similar compound with a chlorine atom instead of bromine.

Uniqueness

2-(4-Bromobutyl)cyclohexan-1-one is unique due to the presence of both a bromobutyl group and a cyclohexanone moiety

Properties

CAS No.

51953-08-3

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

2-(4-bromobutyl)cyclohexan-1-one

InChI

InChI=1S/C10H17BrO/c11-8-4-3-6-9-5-1-2-7-10(9)12/h9H,1-8H2

InChI Key

LLVMHHAPYKJCCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CCCCBr

Origin of Product

United States

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